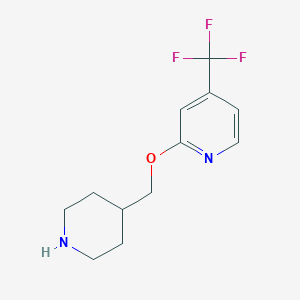

2-(Piperidin-4-ylmethoxy)-4-(trifluoromethyl)pyridine

Descripción

2-(Piperidin-4-ylmethoxy)-4-(trifluoromethyl)pyridine is a pyridine derivative featuring a piperidin-4-ylmethoxy group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the pyridine ring. Its hydrochloride form is documented with the MDL number MFCD13561267 . The compound’s structure combines a nitrogen-rich piperidine moiety with a highly electronegative CF₃ group, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors influenced by lipophilic and electronic interactions.

Propiedades

IUPAC Name |

2-(piperidin-4-ylmethoxy)-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O/c13-12(14,15)10-3-6-17-11(7-10)18-8-9-1-4-16-5-2-9/h3,6-7,9,16H,1-2,4-5,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNITGCGMNBAGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=NC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-ylmethoxy)-4-(trifluoromethyl)pyridine typically involves the reaction of 4-(trifluoromethyl)pyridine with piperidin-4-ylmethanol under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(Piperidin-4-ylmethoxy)-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The piperidinyl group can be oxidized to form N-oxides or other oxidized derivatives.

Reduction: The compound can be reduced to modify the pyridine ring or the piperidinyl group.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

Substitution: Nucleophiles such as amines or thiols can be used to replace the trifluoromethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce partially or fully reduced derivatives of the compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Research indicates that derivatives of 2-(Piperidin-4-ylmethoxy)-4-(trifluoromethyl)pyridine exhibit significant biological activities, particularly as inhibitors of LSD1. This enzyme plays a crucial role in regulating gene expression through histone methylation, and its inhibition can lead to increased cellular histone methylation levels, which may inhibit the proliferation of cancer cell lines.

2. Neurological Disorders

The piperidine moiety is associated with enhanced binding affinities to various biological targets, including acetylcholine receptors. This suggests potential therapeutic applications in treating neurological disorders such as Alzheimer's disease and schizophrenia.

3. G Protein-Coupled Receptor Agonism

Another area of interest is the compound's role as an agonist for G protein-coupled receptors (GPCRs), particularly GPR119. This receptor is implicated in glucose metabolism and insulin secretion, making the compound a candidate for developing treatments for type 2 diabetes by enhancing glucose-dependent insulin release.

Case Studies

Case Study 1: Cancer Cell Line Proliferation Inhibition

In vitro studies have demonstrated that compounds similar to this compound significantly inhibit the proliferation of various cancer cell lines. These findings suggest that this compound class could be developed into effective anti-cancer therapies.

Case Study 2: Diabetes Management

Research on GPR119 agonists has shown that compounds within this class can improve glycemic control in diabetic models. The specific interaction of this compound with GPCRs indicates its potential utility in managing metabolic diseases.

Mecanismo De Acción

The mechanism of action of 2-(Piperidin-4-ylmethoxy)-4-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The piperidinyl group can enhance binding affinity, while the trifluoromethyl group can increase the compound’s lipophilicity, aiding in its cellular uptake. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

Positional Isomerism and Substitution Patterns

- 3-(Piperidin-4-ylmethoxy)pyridine Derivatives (e.g., LSD1 inhibitors): These compounds, such as those synthesized via Mitsunobu and Suzuki coupling reactions , feature the piperidin-4-ylmethoxy group at the 3-position of the pyridine ring. Positional differences significantly alter binding to lysine-specific demethylase 1 (LSD1), with SAR studies indicating that the 3-substitution optimizes enzyme inhibition compared to 2- or 4-position analogs.

6-(Piperidin-4-ylmethoxy)-trifluoromethylpyridine Derivatives (e.g., TRPV1 antagonists):

Compound 48 in replaces the CF₃ group at the 6-position instead of the 4-position. This modification impacts TRPV1 antagonism, likely due to steric hindrance or altered hydrogen bonding with the receptor .2-(4-Methoxyphenyl)-4-(trifluoromethyl)pyridine :

Synthesized via photoredox Meerwein arylation, this analog replaces the piperidinylmethoxy group with a methoxyphenyl substituent, reducing basicity and increasing lipophilicity .

Linker and Substituent Modifications

- Piperazine-Based Analogs: UDO and UDD () utilize piperazine instead of piperidine, improving CYP51 inhibition against Trypanosoma cruzi due to increased conformational flexibility .

Enzyme Inhibition

- LSD1 Inhibitors : 3-(Piperidin-4-ylmethoxy)pyridine derivatives exhibit potent LSD1 inhibition (IC₅₀ < 100 nM) due to optimal positioning of the piperidine moiety for binding the enzyme’s catalytic site .

- CYP51 Inhibitors : Piperazine-based analogs (UDO, UDD) show efficacy comparable to posaconazole against T. cruzi, attributed to strong interactions with the enzyme’s hydrophobic pocket .

Receptor Antagonism

- TRPV1 Antagonists : Compound 48 () demonstrates moderate activity, suggesting that the 6-CF₃ position may reduce binding affinity compared to 4-CF₃ analogs .

Physicochemical Properties

Key Differentiators

- Positional Isomerism : The 4-CF₃/2-piperidinylmethoxy configuration balances electronic effects and steric accessibility, distinguishing it from 3- or 6-substituted analogs.

- Piperidine vs. Piperazine : Piperidine’s rigidity may enhance target selectivity compared to flexible piperazine derivatives.

- Linker Chemistry : Oxygen vs. sulfur linkers influence metabolic stability and solubility.

Actividad Biológica

2-(Piperidin-4-ylmethoxy)-4-(trifluoromethyl)pyridine, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes a piperidine ring, a methoxy group, and a trifluoromethyl group attached to a pyridine core, which contributes to its unique properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and facilitating interactions with various receptors and enzymes.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing signaling pathways.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

In vitro studies indicate that compounds with similar structures can significantly reduce cell viability in various cancer cell lines, suggesting that this compound may also possess anticancer properties.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial effects. Some pyridine derivatives have shown activity against both Gram-positive and Gram-negative bacteria, indicating potential use in treating infections.

Case Studies and Research Findings

- Study on Anticancer Properties : A recent study investigated the effects of various pyridine derivatives on cancer cell lines. The results indicated that several compounds, including those structurally related to this compound, exhibited significant growth inhibition in MCF-7 and MDA-MB-231 breast cancer cells with IC50 values ranging from 1.75 to 9.46 μM .

- Toxicology Assessment : A safety profile study conducted on similar compounds showed no acute toxicity in animal models at concentrations up to 2000 mg/kg, suggesting a favorable safety margin for further development .

- Mechanistic Studies : Molecular docking studies have suggested that the compound interacts with key proteins involved in cancer progression and angiogenesis, such as c-Met and VEGFR-2. This interaction potentially leads to the inhibition of tumor growth and metastasis .

Q & A

Basic: What are the key synthetic strategies for synthesizing 2-(Piperidin-4-ylmethoxy)-4-(trifluoromethyl)pyridine?

Methodological Answer:

Synthesis typically involves multi-step protocols:

- Core Pyridine Formation: Start with a trifluoromethyl-substituted pyridine precursor. For example, 4-(trifluoromethyl)pyridine derivatives can be functionalized via nucleophilic substitution or coupling reactions .

- Piperidine Linkage: Introduce the piperidin-4-ylmethoxy group using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or SN2 reactions with pre-functionalized piperidine intermediates .

- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol or dichloromethane) ensures >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.